molecular formula C18H15ClN2S B5248816 4-(2-CHLOROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE

4-(2-CHLOROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE

Cat. No.: B5248816
M. Wt: 326.8 g/mol
InChI Key: MUCVCJCVUYUFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorophenyl)-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Safety and Hazards

As with any chemical compound, safety and hazards associated with quinazolinone and quinazoline derivatives would depend on the specific compound .

Future Directions

Quinazolinone and quinazoline derivatives continue to be an area of interest in medicinal chemistry due to their diverse set of biological activities . Future research may focus on the development of novel quinazolinone and quinazoline derivatives with improved pharmacological properties .

Chemical Reactions Analysis

4-(2-Chlorophenyl)-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-(2-Chlorophenyl)-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione is unique among quinazoline derivatives due to its specific substitution pattern and thione group. Similar compounds include:

These compounds share similar core structures but differ in their substitution patterns and functional groups, leading to variations in their biological activities and applications.

Properties

IUPAC Name

4-(2-chlorophenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2S/c19-15-8-4-3-7-13(15)17-14-10-9-11-5-1-2-6-12(11)16(14)20-18(22)21-17/h1-8,17H,9-10H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCVCJCVUYUFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC(=S)NC2C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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